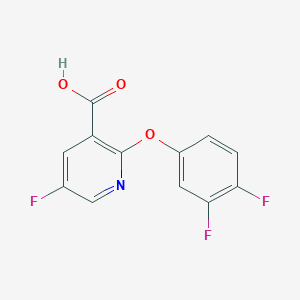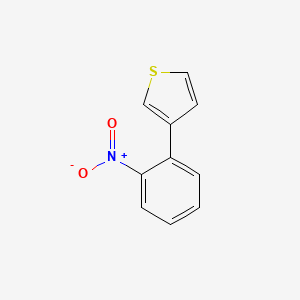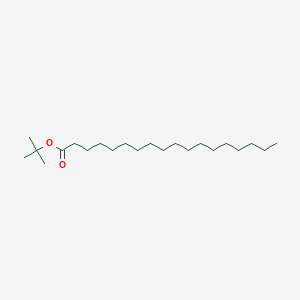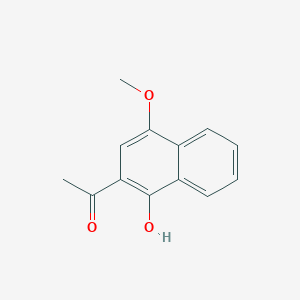
1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone
Vue d'ensemble
Description
“1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone” is a chemical compound with the molecular formula C13H12O3 . It is used for research purposes .
Physical And Chemical Properties Analysis
“1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone” has a molecular weight of 216.23 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation: Compounds synthesized using derivatives of 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone have been investigated for their antimicrobial properties. For instance, a study synthesized various compounds, including 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one, and found them to possess excellent antimicrobial activities, suggesting potential applications in developing antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
Synthesis of Bipyrazoles
- Synthesis of Bipyrazoles and Their Antimicrobial Activity: In another study, 1-(1-methoxynaphthalen-2-yl)ethanone was used in the one-pot multicomponent synthesis of bipyrazoles, which exhibited good antimicrobial activity. This highlights its use in the synthesis of compounds with potential pharmacological applications (Ashok et al., 2014).
Synthesis of Aza-BODIPYs
- Synthesis of Aza-BODIPYs for Photophysical Studies: The compound was used as a starting material in the successful preparation of aza-BODIPYs bearing naphthyl groups. The study observed the effect of extended π-conjugation on photophysical properties, suggesting applications in the field of materials science and photophysical research (Jiang et al., 2015).
High
-Performance Liquid Chromatography4. Fluorogenic Labelling in Chromatography: The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a derivative, was used as a fluorogenic labelling agent for high-performance liquid chromatography (HPLC) of biologically important thiols. This application is significant in analytical chemistry, particularly in the analysis of pharmaceuticals and biological samples (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Catalysis and Chemical Synthesis
- Regioselective Acylation Catalysis: A study employed 12-phosphotungstic acid supported on various substrates as catalysts for the regioselective acylation of 2-methoxynaphtalene, yielding 1-(6-Methoxynaphthalen-2-yl)ethanone. This demonstrates its utility in catalytic processes and organic synthesis, particularly in the production of commercially important intermediates (Kumaraguru et al., 2014).
Chemical Interaction and Biological Evaluation
- Synthesis and Biological Evaluation of Schiff Bases: Schiff bases derived from 1–hydroxy-2-acetonapthanone, a related compound, were synthesized and evaluated for their antibacterial and antioxidant activities. This suggests potential biomedical applications, especially in developing new therapeutic agents (Vhanale, Deshmukh, & Shinde, 2019).
Platelet Aggregation Inhibitory Activity
- In-vitro Evaluation of Platelet Aggregation Inhibitors: Paeonol, structurally similar to 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone, and its analogues were synthesized and screened for their platelet aggregation inhibitory activity. This research indicates potential applications in cardiovascular pharmacology (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
Propriétés
IUPAC Name |
1-(1-hydroxy-4-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(14)11-7-12(16-2)9-5-3-4-6-10(9)13(11)15/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSWNSVBYZKFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447696 | |
| Record name | 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethanone | |
CAS RN |
73584-59-5 | |
| Record name | 1-(1-Hydroxy-4-methoxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

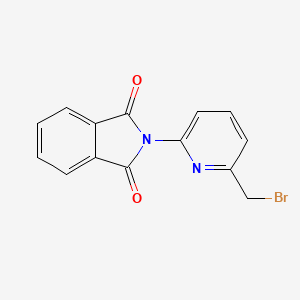

![Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B1625051.png)

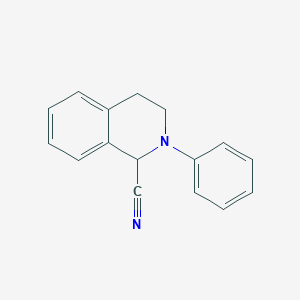

![4-[Dimethyl(phenyl)silyl]but-3-yn-2-one](/img/structure/B1625056.png)
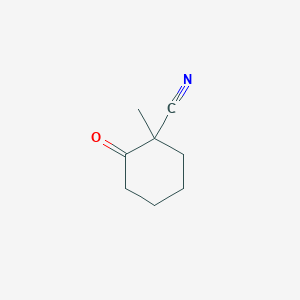
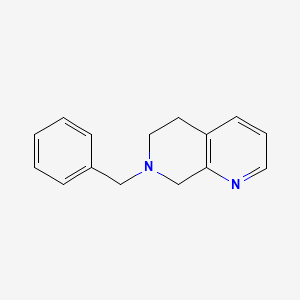
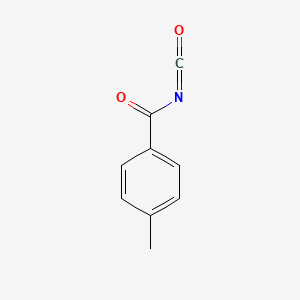
![1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1625064.png)
